Carbonyl Position Isomerism: Propan-1-one vs. Propan-2-one
The target compound contains the carbonyl group at the 1-position of the propanone chain (propan-1-one), which is a critical determinant of its chemical reactivity profile. Its closest positional isomer, 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one, places the carbonyl at the 2-position of the same chain . In the propan-1-one isomer, the carbonyl is directly conjugated with the 4-fluorophenyl ring, enhancing the electrophilicity of the ketone carbon and enabling aryl-ketone conjugation-dependent interactions. In the propan-2-one isomer, the carbonyl is separated from the aryl ring by a methylene spacer, eliminating this conjugation. This difference alters both the reactivity toward nucleophiles and the three-dimensional presentation of the pharmacophore .
| Evidence Dimension | Carbonyl position relative to 4-fluorophenyl ring |
|---|---|
| Target Compound Data | Carbonyl at C1 (propan-1-one); directly conjugated with 4-fluorophenyl ring |
| Comparator Or Baseline | Carbonyl at C2 (propan-2-one); separated from aryl ring by one methylene unit; CAS 1157149-13-7 |
| Quantified Difference | Qualitative structural difference; no quantitative reactivity ratio identified in public literature |
| Conditions | Structural comparison based on molecular connectivity; conjugation analysis derived from fundamental organic chemistry principles |
Why This Matters
For applications requiring aryl-conjugated ketone reactivity (e.g., nucleophilic addition, enolate chemistry, or target engagement where conjugation influences binding), the propan-1-one scaffold is required and the propan-2-one isomer cannot serve as a substitute.
